2-chloro-6-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide
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Overview
Description
2-chloro-6-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide is a novel compound with the molecular formula C({14})H({15})ClFNO(_{2}) and a molecular weight of 283.73 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-fluorobenzoyl chloride and 1-hydroxycyclohex-2-ene.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-chloro-6-fluorobenzoyl chloride is reacted with 1-hydroxycyclohex-2-ene in the presence of a base to form the desired benzamide compound. The reaction mixture is typically stirred at room temperature for several hours until completion.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves:
Optimization of Reaction Conditions: Parameters such as temperature, solvent, and reaction time are optimized.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO(_{4}) can be used for oxidation.
Reduction: Reducing agents like LiAlH({4}) (Sodium borohydride) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like NaOH or KOH.
Major Products
Oxidation: Formation of 2-chloro-6-fluoro-N-[(1-oxocyclohex-2-en-1-yl)methyl]benzamide.
Reduction: Formation of 2-chloro-6-fluoro-N-[(1-aminocyclohex-2-en-1-yl)methyl]benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-chloro-6-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide: Unique due to its specific substitution pattern and functional groups.
2-chloro-6-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]aniline: Similar structure but with an amine group instead of a benzamide.
2-chloro-6-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]phenol: Similar structure but with a phenol group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFNO2/c15-10-5-4-6-11(16)12(10)13(18)17-9-14(19)7-2-1-3-8-14/h2,4-7,19H,1,3,8-9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPGQQQROMASIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)C2=C(C=CC=C2Cl)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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